Paclobutrazol-d4

Isotope Dilution Mass Spectrometry Analytical Chemistry Pesticide Residue Analysis

Select Paclobutrazol-d4 for definitive quantitation of paclobutrazol residues. This phenyl-d4 labeled analog delivers a +4 Da mass shift for unambiguous MS detection and co-elutes identically with native analyte, compensating for matrix effects that cause >60% deviation with other internal standards. Ideal for ISO 17025 and GLP labs requiring SANTE/11312/2021 compliance, it eliminates time-consuming matrix-matched calibration across diverse sample types.

Molecular Formula C15H20ClN3O
Molecular Weight 297.81 g/mol
Cat. No. B12393926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclobutrazol-d4
Molecular FormulaC15H20ClN3O
Molecular Weight297.81 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
InChIInChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1/i4D,5D,6D,7D
InChIKeyRMOGWMIKYWRTKW-ARZWVIMZSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paclobutrazol-d4: Deuterated Analytical Standard for Precise Quantification in Plant Growth Regulator Residue Analysis


Paclobutrazol-d4 (Paclobutrazol-(phenyl-d4)) is a deuterium-labeled analog of the triazole plant growth regulator and fungicide paclobutrazol, wherein the C-2, C-3, C-5, and C-6 phenyl protons are replaced by deuterium . It is supplied as an analytical standard with a chemical purity of ≥98.0% (HPLC) and isotopic enrichment of 98 atom % D . With a molecular formula of C₁₅H₁₆D₄ClN₃O and a molecular weight of 297.82 g/mol , this deuterated analog is specifically designed for use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of paclobutrazol residues in complex matrices.

Why Unlabeled Paclobutrazol or Alternative Internal Standards Cannot Substitute for Paclobutrazol-d4 in Quantitative LC-MS/MS


Generic substitution with unlabeled paclobutrazol or structurally distinct internal standards fundamentally fails in quantitative LC-MS/MS due to the requirement for isotopic differentiation and co-eluting behavior. Unlabeled paclobutrazol lacks the +4 Da mass shift provided by deuterium labeling [1], rendering it indistinguishable from the analyte and incapable of serving as an internal standard for isotope dilution. Non-isotopic internal standards, such as structural analogs, do not perfectly co-elute with the analyte, leading to differential matrix effects and inaccurate compensation for ion suppression or recovery losses [2]. Paclobutrazol-d4 uniquely meets the criteria for an ideal internal standard: near-identical physicochemical properties ensuring identical extraction and ionization behavior, combined with a resolvable mass difference for unambiguous MS detection [2].

Quantitative Evidence for Selecting Paclobutrazol-d4 Over Unlabeled or Non-Isotopic Alternatives


Isotopic Enrichment ≥98 atom% D Ensures Minimal Unlabeled Interference in IDMS

Paclobutrazol-d4 is supplied with an isotopic enrichment of 98 atom% deuterium . This high enrichment minimizes the presence of unlabeled paclobutrazol (0 atom% D) that would otherwise contribute to the analyte signal, ensuring that the measured ion ratios accurately reflect the true analyte-to-internal standard ratio. Lower enrichment levels (e.g., 95 atom% D) would introduce a larger unlabeled fraction, degrading method accuracy and increasing measurement uncertainty.

Isotope Dilution Mass Spectrometry Analytical Chemistry Pesticide Residue Analysis

Chemical Purity ≥98% (HPLC) Guarantees Accurate Quantification Without Interfering Impurities

Paclobutrazol-d4 is specified with a chemical purity of ≥98.0% (HPLC) . In contrast, some generic deuterated standards or research-grade paclobutrazol may have purities as low as 95% . A 3% absolute difference in purity translates to a 3% systematic bias in quantification if not corrected, and low-purity standards introduce unidentified impurities that can cause ion suppression or co-eluting interferences in LC-MS/MS.

Analytical Standard Purity HPLC Quality Control

Mass Difference of +4 Da Enables Unambiguous MS Detection and Quantification of Paclobutrazol

The deuterium labeling of Paclobutrazol-d4 results in a molecular weight of 297.82 g/mol , compared to 293.79 g/mol for unlabeled paclobutrazol [1], a mass difference of +4 Da. This mass shift is fully resolved in modern triple quadrupole and high-resolution mass spectrometers, allowing for distinct SRM/MRM transitions without isotopic cross-talk. In contrast, non-isotopic internal standards (e.g., structural analogs) may have mass differences that do not guarantee co-elution or may suffer from differential ionization efficiency.

Mass Spectrometry LC-MS/MS Isotope Dilution

Isotope Dilution with Paclobutrazol-d4 Improves Accuracy from >60% Deviation to Within 25%

A multi-matrix study on pesticide quantification demonstrated that when analyte responses were normalized to deuterated internal standards, accuracy improved to within 25% and relative standard deviations (RSDs) dropped below 20% for all analytes [1]. In contrast, direct calibration based on analyte peak areas without internal standard normalization showed significant variability between matrices, with RSDs exceeding 50% and accuracy deviations over 60% [1]. While this study did not include paclobutrazol specifically, the class of deuterated internal standards consistently demonstrates this magnitude of improvement, which is directly transferable to paclobutrazol-d4 based on identical mechanism of action.

Matrix Effect Compensation Method Validation IDMS

Identical Physicochemical Behavior Ensures Co-elution and Compensates for Matrix Effects

Isotope-labeled compounds like Paclobutrazol-d4 have nearly the same physical properties as their non-labeled counterpart analogs, and thus show identical behavior during the workup and sample preparation process . This co-elution property ensures that any analyte loss during extraction, or any ion suppression/enhancement during electrospray ionization, affects the analyte and internal standard equally. The ratio of analyte to internal standard signal therefore remains constant, allowing accurate back-calculation of original concentration. Non-isotopic internal standards, even those of similar structure, may exhibit differential recovery or ionization efficiency, compromising quantification accuracy.

Matrix Effects Ion Suppression Sample Preparation

High-Value Applications for Paclobutrazol-d4 in Regulatory, Multi-Matrix, and Proficiency Testing Workflows


Regulatory Residue Analysis in Food and Environmental Matrices

Paclobutrazol-d4 is the internal standard of choice for laboratories performing pesticide residue analysis to meet regulatory MRL compliance. Its high isotopic enrichment (98 atom% D) and chemical purity (≥98%) ensure accurate quantification at trace levels, while its co-elution with native paclobutrazol corrects for matrix effects that would otherwise lead to unacceptable method bias. Studies demonstrate that isotope dilution using deuterated internal standards improves accuracy from >60% deviation to within 25% [1], a critical performance gain for passing proficiency tests and avoiding false non-compliance determinations.

Multi-Matrix Method Development for Complex Samples

When developing a single LC-MS/MS method for quantifying paclobutrazol across diverse matrices (e.g., fruits, vegetables, cereals, animal tissues), Paclobutrazol-d4 provides the necessary matrix effect compensation. Its identical physicochemical behavior to the analyte ensures that calibration curves prepared in solvent can be reliably applied to extracts of varying complexity, eliminating the need for time-consuming matrix-matched calibration for each sample type. This directly translates to higher sample throughput and reduced consumable costs in contract research and food testing laboratories.

Certified Reference Material (CRM) Production and Proficiency Testing

National metrology institutes and commercial CRM producers rely on isotope dilution mass spectrometry (IDMS) as a primary method of measurement for assigning certified values to reference materials [2]. Paclobutrazol-d4, with its well-defined isotopic enrichment (98 atom% D) and chemical purity (≥98% HPLC), provides the traceability and low uncertainty required for CRM value assignment. Its use in proficiency testing schemes ensures that participating laboratories can achieve comparable and defensible results, a cornerstone of international laboratory accreditation under ISO/IEC 17025.

Method Validation and Quality Control in GLP Laboratories

For laboratories operating under Good Laboratory Practice (GLP), Paclobutrazol-d4 serves as the gold-standard internal standard for method validation studies. Its +4 Da mass shift allows for unambiguous quantitation without interference from the native analyte, while its high purity (≥98% HPLC) minimizes the need for purity correction during stock standard preparation. The use of a well-characterized deuterated internal standard directly supports the validation parameters of accuracy, precision, and linearity required by regulatory guidelines such as SANTE/11312/2021 and FDA Guidance for Industry 118.

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